N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine
Overview
Description
“N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine” is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.36 . It is used in various chemical reactions and can be procured from several chemical suppliers .
Physical And Chemical Properties Analysis
“this compound” is stored in a sealed and dry condition at 2-8°C . The boiling point of the compound is not specified .
Scientific Research Applications
Electrochemical and Chemical Synthesis
- Electrochemical and chemical synthesis of sulfonamide derivatives: Research has demonstrated the synthesis of disulfonamide and sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, which may have relevance to the synthesis pathways of N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine. The process involves electrochemical oxidation and chemical reactions with arylsulfinic acids (Khazalpour & Nematollahi, 2015).
Synthesis and Biological Activity
- Biological activity of derivatives: Studies have described the synthesis of biologically active compounds, such as 1H-1,4-diazepines, which have antimicrobial, antifungal, and anthelmintic activity. These compounds are synthesized using reactions involving similar chemical structures (Saingar, Kumar, & Joshi, 2011).
Group Migration in Chemical Structures
- Group migration in chemical compounds: Research has shown that in certain chemical compounds, such as 4-substituted N1,N1-bis(s-triazinyl)-o-phenylenediamines, there is a migration of the s-triazinyl group, indicating complex behavior in similar chemical structures (Nakamura, Nohara, & Matsui, 1972).
Chemical Synthesis Techniques
- Development of synthesis techniques: New procedures for the synthesis of derivatives, such as 2H-1,2,3-benzothiadiazine 1,1-dioxides, highlight the evolving methods in the synthesis of complex organic compounds, which may be relevant to synthesizing compounds like this compound (Kacem & Hassine, 2013).
Safety and Hazards
The compound should be handled with care. It is advised to avoid contact with air and any possible contact with water due to the risk of a violent reaction and possible flash fire . The compound should be kept away from heat, sparks, open flames, and hot surfaces . It is also recommended to handle it under inert gas and protect it from moisture . The container should be kept tightly closed . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection while handling the compound .
properties
IUPAC Name |
1-N,1-N-diethyl-4-ethylsulfonylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-14(5-2)10-7-8-12(11(13)9-10)17(15,16)6-3/h7-9H,4-6,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYNQMNPROKSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)S(=O)(=O)CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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